4-[1-(4,6-dimethoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a 4,6-dimethoxypyrimidin-2-yl group linked to a piperidine ring, which is further connected via a carbonyl bridge to a thiomorpholine moiety. The thiomorpholine component may enhance solubility or alter binding kinetics compared to morpholine or other amine-based scaffolds.
Properties
IUPAC Name |
[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-22-13-10-14(23-2)18-16(17-13)20-5-3-4-12(11-20)15(21)19-6-8-24-9-7-19/h10,12H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFHVDWOLTTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCSCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine (CAS Number: 2770581-44-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₆H₂₄N₄O₃S
- Molecular Weight : 352.5 g/mol
- Structure : The compound features a thiomorpholine ring connected to a piperidine moiety substituted with a dimethoxypyrimidine group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the dimethoxypyrimidine moiety may play a crucial role in modulating enzyme activity and receptor interactions.
Inhibition Studies
Research indicates that compounds similar to this one can inhibit choline transport systems in neuronal cells. For instance, studies on related piperidine derivatives have shown that they can act as competitive inhibitors of the sodium-dependent high-affinity choline uptake system (SDHACU), which is critical for neurotransmitter synthesis . This suggests potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease where cholinergic signaling is disrupted.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds containing similar structural features. For example, derivatives of pyrimidine have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating that the incorporation of such moieties may enhance the therapeutic efficacy of the compound .
Antimicrobial Activity
The biological evaluation of related compounds has demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities. The presence of the thiomorpholine ring is often associated with increased activity against bacterial strains .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Choline Transport Inhibition | Inhibitors A-4 and A-5 demonstrated significant dose-dependent inhibition of choline uptake in neuroblastoma cells. | Suggests potential for treating neurodegenerative diseases by enhancing cholinergic signaling. |
| Anticancer Activity Assessment | Compounds with similar pyrimidine structures exhibited cytotoxicity against breast and lung cancer cell lines. | Highlights possible use in cancer therapy, warranting further investigation into this compound's efficacy. |
| Antimicrobial Efficacy Testing | Related thiomorpholine derivatives showed promising results against Gram-positive and Gram-negative bacteria. | Indicates potential application in developing new antimicrobial agents. |
Research Findings
Recent literature emphasizes the necessity for further studies to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for understanding its viability as a therapeutic agent.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to the target compound, exhibit significant antitumor properties. For instance, the incorporation of dimethoxypyrimidine moieties has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Properties
Compounds containing thiomorpholine and pyrimidine structures have shown promising antimicrobial activities. Research highlights their effectiveness against a range of pathogenic bacteria and fungi, which is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Studies have explored similar piperidine derivatives for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson's disease. These compounds may modulate neurotransmitter systems or provide antioxidant benefits .
Synthesis of Novel Compounds
The synthetic routes developed for creating this compound also allow for the modification of its structure to yield new derivatives with tailored biological activities. For example, the incorporation of different substituents on the piperidine ring can lead to variations that enhance selectivity and potency against specific targets .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal synthesized a related compound featuring a similar pyrimidine-piperidine framework. The results demonstrated that this compound inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The findings suggest that modifications to the thiomorpholine moiety may further enhance these effects.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of a series of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains, showcasing the potential for developing new antibiotics based on this scaffold .
Comparative Data Table
| Property/Activity | Compound Structure | Observed Effect |
|---|---|---|
| Antitumor | Pyrimidine derivative | Inhibition of cancer cell growth |
| Antimicrobial | Thiomorpholine derivative | Effective against pathogenic bacteria |
| Neurological | Piperidine-based derivatives | Neuroprotective effects |
| Synthesis Potential | Modifiable structure | Novel derivatives with tailored effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares critical features with several herbicidal agents:
- Sulfonylurea herbicides (e.g., rimsulfuron, sulfosulfuron): These contain a 4,6-dimethoxypyrimidin-2-yl group linked to a sulfonylurea bridge.
- Pyrimidinylbenzoates (e.g., bispyribac-sodium) : Feature a pyrimidinyloxy group attached to a benzoate scaffold. The target compound’s thiomorpholine and piperidine groups may confer distinct steric or electronic properties .
- 4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetates: Synthesized via sub-structure linkage (), these compounds use phenoxy-propionate backbones instead of the piperidine-thiomorpholine system .
Comparative Data Table
Physicochemical and Spectroscopic Comparisons
- NMR Data : The target compound’s piperidine and thiomorpholine protons would resonate similarly to EP 3,858,835 A1’s 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]thiomorpholine (δ 1.40–2.98 ppm for aliphatic protons; aromatic δ 7.42–8.20 ppm) .
Q & A
Q. What synthetic methodologies are effective for preparing 4-[1-(4,6-dimethoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine?
A practical approach involves coupling a piperidine-3-carbonyl intermediate with a thiomorpholine derivative. For example, the synthesis of analogous compounds (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]thiomorpholine) employs nucleophilic substitution and carbonyl activation using reagents like DCC or HATU for amide bond formation . The 4,6-dimethoxypyrimidin-2-yl group can be introduced via Suzuki-Miyaura coupling or direct substitution under basic conditions. Reaction optimization should focus on solvent polarity (e.g., DMSO or DMF) and temperature control to minimize side reactions.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : Key signals include the piperidine protons (δ 1.40–2.98 ppm, multiplet patterns for axial/equatorial H), thiomorpholine sulfur-linked protons (δ 2.49–2.75 ppm), and the 4,6-dimethoxypyrimidine aromatic protons (δ 7.42–8.20 ppm, coupling constants for pyrimidine substitution) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns (e.g., cleavage at the carbonyl group).
- IR : Stretching vibrations for the carbonyl group (~1650–1700 cm⁻¹) and thiomorpholine C–S bonds (~600–700 cm⁻¹) are critical .
Q. What are the stability considerations for this compound under varying pH conditions?
The compound’s stability is influenced by the hydrolysis-prone thiomorpholine and pyrimidine moieties. Under acidic conditions, protonation of the pyrimidine nitrogen may lead to ring-opening, while alkaline conditions promote nucleophilic attack on the carbonyl group. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products. For example, sulfonylurea analogs degrade via cleavage of the sulfonyl bridge, forming 4,6-dimethoxy-2-aminopyrimidine and thiomorpholine derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is essential. Key parameters:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms.
- Validation : Check for residual electron density (>0.5 e⁻/ų) and R-factor convergence (<5% discrepancy). Disordered piperidine or thiomorpholine rings require constraints (e.g., DFIX commands) .
Q. What degradation pathways occur during microbial metabolism of this compound?
In soil systems, Brevibacillus spp. and Streptomyces spp. likely catalyze sulfonylurea bridge cleavage via enzymatic hydrolysis (e.g., amidases or sulfatases). Metabolites can be identified using LC-MS/MS:
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies should target:
- Piperidine substitution : Replace the 4,6-dimethoxypyrimidine with electron-withdrawing groups (e.g., nitro or chloro) to enhance target binding.
- Thiomorpholine modification : Introduce sulfone or sulfoxide groups to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Assay design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves (n ≥ 3 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
